molecular formula C9H9N3O2S B1483930 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098140-51-1

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1483930
CAS RN: 2098140-51-1
M. Wt: 223.25 g/mol
InChI Key: LCIUMRPSVZZLBH-UHFFFAOYSA-N
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Description

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid (abbreviated as ATPA) is a compound of thiophene and pyrazole, two heterocyclic aromatic compounds. ATPA was first synthesized in the laboratory in 2011 and is used in a variety of applications in scientific research, such as enzyme inhibition, drug delivery, and antimicrobial activity. ATPA has been found to have several biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.

Scientific Research Applications

Anticancer Activity

Thiophene derivatives are known to play a significant role in the synthesis of anticancer agents. The presence of the thiophene moiety in the compound structure could potentially contribute to anticancer activity through various mechanisms .

Anti-Atherosclerotic Agents

Similarly, thiophene compounds have been used in the synthesis of anti-atherosclerotic agents. The compound’s structure may allow it to function in preventing or reducing the progression of atherosclerosis .

Metal Complexing Agents

Thiophene derivatives can act as metal complexing agents. This application is crucial in various fields including catalysis and environmental remediation .

Insecticides Development

The structural features of thiophene may be beneficial in developing new insecticides with improved efficacy and safety profiles .

Antispasmodic and Anti-inflammatory

Pyrazole derivatives have been associated with antispasmodic and anti-inflammatory properties. These activities are essential for treating conditions like spasms and chronic inflammatory diseases .

Antibacterial and Analgesic

These compounds also exhibit antibacterial and analgesic effects, making them valuable in the treatment of infections and pain management .

Antihyperglycemic and Hypoglycemic

The pyrazole core is associated with antihyperglycemic and hypoglycemic activities, which are critical in managing diabetes and related metabolic disorders .

Neurological Disorders Treatment

Due to their diverse biological activities, pyrazole derivatives can be used to treat a range of neurological diseases, offering potential for new therapeutic strategies .

Each application area mentioned above represents a unique field where “2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid” could potentially contribute based on its structural components—thiophene and pyrazole moieties—and their known biological activities.

BMC Chemistry - Therapeutic importance of synthetic thiophene Springer - Pyrazole: An Important Core in Many Marketed and Clinical Drugs IJRPR - Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies

properties

IUPAC Name

2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-8-3-7(6-1-2-15-5-6)11-12(8)4-9(13)14/h1-3,5H,4,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIUMRPSVZZLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
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2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

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